molecular formula C17H18N2O3 B5054117 3-[(4-propoxybenzoyl)amino]benzamide

3-[(4-propoxybenzoyl)amino]benzamide

Cat. No.: B5054117
M. Wt: 298.34 g/mol
InChI Key: LIHUUUIPNNZFJU-UHFFFAOYSA-N
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Description

Benzamides are a class of organic compounds which include an amide functional group connected to a benzene ring . The compound you mentioned seems to be a derivative of benzamide, with a propoxybenzoyl group and an amino group attached to the benzene ring.


Synthesis Analysis

Benzamides can be synthesized through the reaction of benzoic acids and amines . The reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of benzamides generally consists of a benzene ring attached to an amide functional group . The specific structure of “3-[(4-propoxybenzoyl)amino]benzamide” would include additional propoxybenzoyl and amino groups attached to the benzene ring .


Physical and Chemical Properties Analysis

Benzamides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The specific physical and chemical properties of “this compound” would depend on its exact molecular structure.

Mechanism of Action

While the specific mechanism of action for “3-[(4-propoxybenzoyl)amino]benzamide” is not available, some benzamides are known to inhibit certain enzymes. For example, 3-Aminobenzamide is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. Benzamides, for example, can pose certain hazards, as indicated by hazard statements such as H302, H315, H319, H335 .

Future Directions

The future directions for research on “3-[(4-propoxybenzoyl)amino]benzamide” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This could include investigating its potential use in pharmaceuticals, given that some benzamides have been found to have medicinal properties .

Properties

IUPAC Name

3-[(4-propoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-10-22-15-8-6-12(7-9-15)17(21)19-14-5-3-4-13(11-14)16(18)20/h3-9,11H,2,10H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHUUUIPNNZFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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